9-[3-Bromo-5-ethoxy-4-(prop-2-YN-1-yloxy)phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
Overview
Description
The compound 9-[3-Bromo-5-ethoxy-4-(prop-2-YN-1-yloxy)phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic molecule that features a brominated phenyl ring, an ethoxy group, and a prop-2-yn-1-yloxy group attached to a decahydroacridine-1,8-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-Bromo-5-ethoxy-4-(prop-2-YN-1-yloxy)phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multiple steps:
Formation of the Brominated Phenyl Intermediate: The starting material, a phenyl ring, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
Ethoxylation: The brominated phenyl intermediate is then reacted with ethyl alcohol in the presence of a base such as sodium ethoxide to introduce the ethoxy group.
Propargylation: The ethoxylated intermediate undergoes a propargylation reaction with propargyl bromide in the presence of a base like potassium carbonate to introduce the prop-2-yn-1-yloxy group.
Cyclization: The final step involves the cyclization of the intermediate with a suitable reagent to form the decahydroacridine-1,8-dione core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
9-[3-Bromo-5-ethoxy-4-(prop-2-YN-1-yloxy)phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes or alcohols.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
9-[3-Bromo-5-ethoxy-4-(prop-2-YN-1-yloxy)phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: Employed as a chemical probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 9-[3-Bromo-5-ethoxy-4-(prop-2-YN-1-yloxy)phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and the prop-2-yn-1-yloxy group can form covalent bonds with biological macromolecules, leading to modifications that affect their function. The ethoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
9-[3-Bromo-5-ethoxy-4-(prop-2-YN-1-yloxy)phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione: is unique due to its combination of functional groups and the decahydroacridine-1,8-dione core
Properties
IUPAC Name |
9-(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrNO4/c1-3-11-30-24-15(25)12-14(13-20(24)29-4-2)21-22-16(7-5-9-18(22)27)26-17-8-6-10-19(28)23(17)21/h1,12-13,21,26H,4-11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOBJYHTDXFDGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)Br)OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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